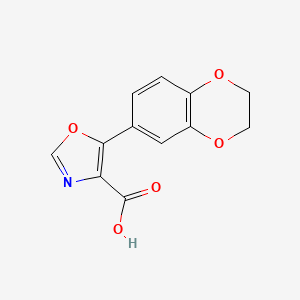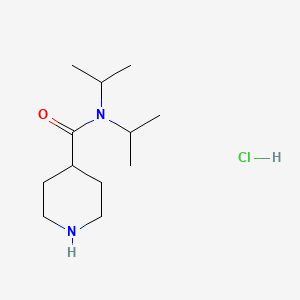
N,N-bis(propan-2-yl)piperidine-4-carboxamide hydrochloride
Vue d'ensemble
Description
“N,N-bis(propan-2-yl)piperidine-4-carboxamide hydrochloride” is a chemical compound with the CAS Number: 108992-66-1 . It has a molecular weight of 248.8 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “N,N-bis(propan-2-yl)piperidine-4-carboxamide hydrochloride” can be represented as1S/C12H24N2O.ClH/c1-9(2)14(10(3)4)12(15)11-5-7-13-8-6-11;/h9-11,13H,5-8H2,1-4H3;1H . Physical And Chemical Properties Analysis
“N,N-bis(propan-2-yl)piperidine-4-carboxamide hydrochloride” is a powder at room temperature . It has a melting point of 300-301 .Applications De Recherche Scientifique
Glycine Transporter 1 Inhibitor
N,N-bis(propan-2-yl)piperidine-4-carboxamide hydrochloride has been explored for its potential as a glycine transporter 1 (GlyT1) inhibitor. A structurally related compound demonstrated potent GlyT1 inhibitory activity, suggesting its potential application in regulating glycine levels in the brain, which could have implications for neurological disorders (Yamamoto et al., 2016).
Rho Kinase Inhibitor
It has been used in the synthesis of compounds related to a novel Rho kinase inhibitor. These inhibitors are under investigation for the treatment of central nervous system disorders, indicating a potential application in neurodegenerative diseases (Wei et al., 2016).
CGRP Receptor Antagonist
The chemical is part of the synthesis process for a potent calcitonin gene-related peptide (CGRP) receptor antagonist. CGRP receptor antagonists are significant for their potential application in migraine treatment (Cann et al., 2012).
DNA Binding and Cytotoxicity
Another research application involves its role in the synthesis of DNA-threading bis(9-aminoacridine-4-carboxamides), which demonstrate DNA binding and cytotoxicity, relevant for cancer research (He et al., 2008).
Inhibitory Properties in Anti-proliferative Curcumin Mimics
It also forms part of the synthesis pathway of curcumin mimics that exhibit high anti-proliferative properties and potency against cancer cells (Fawzy et al., 2019).
Safety And Hazards
The safety information available indicates that “N,N-bis(propan-2-yl)piperidine-4-carboxamide hydrochloride” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
N,N-di(propan-2-yl)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O.ClH/c1-9(2)14(10(3)4)12(15)11-5-7-13-8-6-11;/h9-11,13H,5-8H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOZBHCUXCEBCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-bis(propan-2-yl)piperidine-4-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(3,4-dihydro-2H-1-benzopyran-6-yl)phenyl]methanamine](/img/structure/B1421377.png)
![3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B1421378.png)

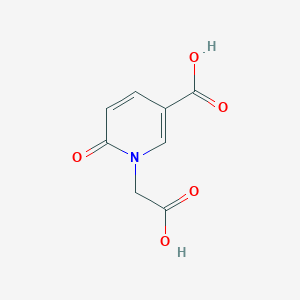

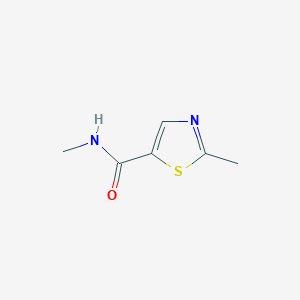

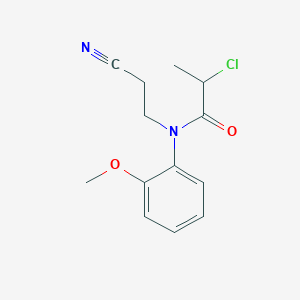
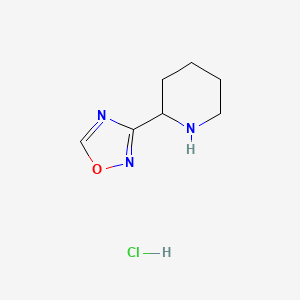
![3-oxo-6-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1421390.png)
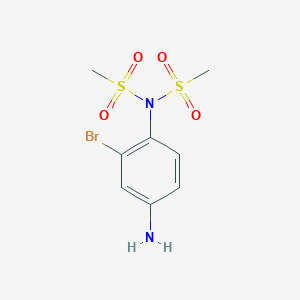
![Sodium 2,3-dihydroxypropyl (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate](/img/structure/B1421392.png)
![1-[2-(2,5-Dimethylpyrrolidin-1-yl)ethyl]piperazine](/img/structure/B1421394.png)
